

Fmoc-5-bromo-DL-tryptophan molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-5-bromo-DL-tryptophan*

Cat. No.: *B1326340*

[Get Quote](#)

An In-depth Technical Guide to **Fmoc-5-bromo-DL-tryptophan**: Properties, Synthesis, and Applications

Introduction

Fmoc-5-bromo-DL-tryptophan is a synthetically modified amino acid that serves as a crucial building block in the fields of peptide chemistry and drug discovery. This compound is a derivative of the essential amino acid tryptophan, characterized by the presence of a bromine atom at the 5th position of the indole ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino group. The "DL" designation indicates that it is a racemic mixture of both the D and L enantiomers.

The strategic placement of the bromine atom offers a unique tool for medicinal chemists to modulate the biological activity and pharmacokinetic properties of peptides. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of amino acids into complex peptide chains under mild conditions.^[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and diverse applications of **Fmoc-5-bromo-DL-tryptophan** for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of **Fmoc-5-bromo-DL-tryptophan** are summarized in the table below. It is important to note that while the molecular formula and weight are identical for the D,

L, and DL-forms, the CAS numbers and some physical properties like melting point may differ between the stereoisomers.

Property	Value	Source(s)
Molecular Formula	C26H21BrN2O4	[2][3]
Molecular Weight	505.4 g/mol	[2][3]
Appearance	White to off-white solid	[2]
Storage Conditions	0 - 8 °C, desiccated	[2][4]

CAS Numbers:

- Fmoc-5-bromo-L-tryptophan: 460751-66-0[2][3]
- Fmoc-5-bromo-D-tryptophan: 2225708-44-9[5]
- 5-bromo-DL-tryptophan (unprotected): 6548-09-0[4][6]

The structure of **Fmoc-5-bromo-DL-tryptophan** incorporates three key features: the tryptophan side chain with a bromine substituent, the amino acid backbone, and the base-labile Fmoc protecting group. The bromine atom is electron-withdrawing and can influence the electronic properties of the indole ring, potentially leading to altered binding affinities and enhanced stability of the resulting peptides.[2]

Molecular structure of the L-enantiomer of Fmoc-5-bromo-tryptophan.

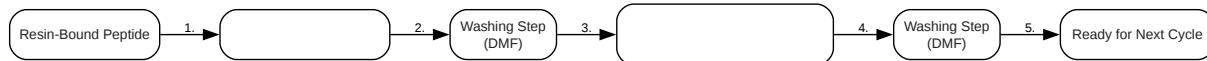
Synthesis and Characterization

The synthesis of **Fmoc-5-bromo-DL-tryptophan** typically involves two key steps: the bromination of the tryptophan indole ring and the subsequent protection of the α -amino group with the Fmoc moiety. Direct electrophilic substitution on the indole ring of tryptophan is a common strategy to introduce substituents at the 5-position.[7]

Alternatively, a more modular approach involves the synthesis of the 5-bromoindole precursor followed by its coupling to an amino acid backbone.[7] The final step is the introduction of the

Fmoc group, often by reacting 5-bromo-DL-tryptophan with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Characterization of the final product is crucial to ensure its identity and purity. Standard analytical techniques include:


- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess if a specific stereoisomer is desired.[2]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the bromine atom and the Fmoc group.

Applications in Peptide Synthesis

Fmoc-5-bromo-DL-tryptophan is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides.[1] The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[8]

The incorporation of a halogenated amino acid like 5-bromotryptophan can lead to peptides with enhanced pharmacological properties, including improved binding affinities and greater stability.[2] When using the DL-racemic mixture, it is important to recognize that this will result in the synthesis of a mixture of diastereomeric peptides. This can be a deliberate strategy in the creation of peptide libraries for screening purposes or may require subsequent purification to isolate the desired diastereomer.

The general workflow for incorporating **Fmoc-5-bromo-DL-tryptophan** into a growing peptide chain during SPPS is as follows:

[Click to download full resolution via product page](#)

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Development and Research

The unique properties of **Fmoc-5-bromo-DL-tryptophan** make it a valuable tool in various research and development areas:

- Drug Discovery: The introduction of a bromine atom can significantly alter the biological activity of a peptide. This modification can enhance binding to target receptors or enzymes, improve metabolic stability, and modulate the overall pharmacokinetic profile of a drug candidate.^[2] Peptides containing 5-bromotryptophan are of particular interest in the development of therapeutics for neurological disorders and cancer.^[2]
- Neuroscience Research: Tryptophan is a precursor to the neurotransmitter serotonin. The use of 5-bromotryptophan can help in studying serotonin pathways and understanding the biochemical basis of mood regulation, anxiety, and depression.^[4]
- Protein Engineering: The incorporation of unnatural amino acids like 5-bromotryptophan into proteins allows researchers to probe structure-function relationships. The bromine atom can serve as a heavy atom for X-ray crystallography or as a spectroscopic probe.

Experimental Protocol: Manual SPPS Incorporation

The following is a generalized, step-by-step protocol for the incorporation of **Fmoc-5-bromo-DL-tryptophan** into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

- Fmoc-protected resin-bound peptide
- **Fmoc-5-bromo-DL-tryptophan**
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF

- Washing solvent: DMF

Procedure:

- Resin Swelling: The resin-bound peptide is swelled in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: The DMF is drained, and the deprotection solution is added. The reaction is allowed to proceed for 5-10 minutes and is repeated once.
- Washing: The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
- Coupling: A solution of **Fmoc-5-bromo-DL-tryptophan** (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF is prepared and added to the resin. The reaction is agitated for 1-2 hours.
- Washing: The resin is washed thoroughly with DMF (5-7 times) to remove excess reagents.
- Confirmation of Coupling: A small sample of the resin can be tested (e.g., with a Kaiser test) to ensure the coupling reaction has gone to completion.

Conclusion

Fmoc-5-bromo-DL-tryptophan is a highly versatile and valuable building block for peptide chemists and drug discovery scientists. Its unique combination of a strategically placed halogen, a racemic nature for library synthesis, and the industry-standard Fmoc protecting group provides a powerful tool for creating novel peptides with tailored properties. Understanding the physicochemical characteristics, synthetic routes, and proper handling of this compound is essential for its effective application in the laboratory and its potential to contribute to the development of next-generation peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chemimpex.com [chemimpex.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. aralezbio-store.com [aralezbio-store.com]
- 6. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. soc.chim.it [soc.chim.it]
- 8. chempep.com [chempep.com]
- To cite this document: BenchChem. [Fmoc-5-bromo-DL-tryptophan molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326340#fmoc-5-bromo-dl-tryptophan-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com